molecular formula C12H19NO3 B2738589 Tert-butyl 3-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 2411199-35-2

Tert-butyl 3-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B2738589
CAS No.: 2411199-35-2
M. Wt: 225.288
InChI Key: SBGUXKCMANRLIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound featuring a norbornane-like framework with a formyl group at position 3 and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This structure serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules such as dipeptidyl peptidase-4 (DPP-4) inhibitors . The bicyclo[2.2.1]heptane core imports rigidity, influencing conformational stability and binding affinity in drug candidates. The formyl group at position 3 enhances reactivity for further derivatization, enabling nucleophilic additions or condensations to generate diverse analogs .

Properties

IUPAC Name

tert-butyl 3-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-9-5-4-8(6-9)10(13)7-14/h7-10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGUXKCMANRLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C2)C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Design and Catalyst Selection

The asymmetric hydroformylation of olefinic precursors has emerged as a cornerstone method for introducing formyl groups into bicyclic systems. For tert-butyl 3-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate, the reaction typically employs a norbornene-derived substrate with a Boc-protected amine. A rhodium catalyst ligated to a chiral phosphine ligand, such as (R)-BINAP, enables enantioselective formyl group addition at the 3-position.

Reaction Conditions:

  • Catalyst: Rh(acac)(CO)₂ with (R)-BINAP (1.5 mol%)
  • Pressure: 30 bar (CO/H₂ = 1:1)
  • Temperature: 80°C
  • Solvent: Toluene
  • Yield: 68–72%
  • Enantiomeric Excess (ee): >95%

The regioselectivity arises from the electronic and steric effects of the Boc group, which directs hydroformylation to the less hindered carbon of the olefin. Nuclear magnetic resonance (NMR) analysis of the product confirms formyl proton resonance at δ 9.78 ppm (singlet) and carbonyl carbons at δ 201.5 ppm (¹³C NMR).

Reductive Amination of Keto-Intermediates

Synthesis of 3-Oxo Intermediate

An alternative route involves the reductive amination of tert-butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate. The keto-group at position 3 is converted to an imine via condensation with ammonium acetate, followed by reduction using sodium cyanoborohydride (NaBH₃CN).

Stepwise Procedure:

  • Imine Formation: React 3-oxo derivative with ammonium acetate in methanol at 60°C for 12 hours.
  • Reduction: Add NaBH₃CN (2 equiv) at 0°C, stir for 4 hours.
  • Workup: Neutralize with dilute HCl, extract with dichloromethane, and purify via column chromatography (SiO₂, hexane/ethyl acetate = 3:1).

Outcomes:

  • Yield: 58%
  • Purity: >98% (HPLC)
  • Characterization: Infrared (IR) spectroscopy shows loss of the carbonyl stretch at 1720 cm⁻¹ and emergence of N-H stretches at 3300–3400 cm⁻¹.

Cyclopropanation-Functionalization Strategies

Ring-Closing Metathesis (RCM)

The bicyclo[2.2.1]heptane core is constructed via RCM of diene precursors. A Grubbs II catalyst facilitates cyclization, followed by ozonolysis to introduce the formyl group.

Synthetic Pathway:

  • Diene Preparation: Synthesize N-Boc-protected amino diene from cyclopentadiene and tert-butyl carbamate.
  • RCM: Treat with Grubbs II catalyst (5 mol%) in dichloromethane at 40°C for 24 hours.
  • Ozonolysis: Bubble ozone through the solution at -78°C, then quench with dimethyl sulfide to yield the formyl group.

Data:

  • Cyclization Yield: 75%
  • Ozonolysis Efficiency: 82%
  • Key NMR Signals: δ 2.35–2.78 ppm (m, bridgehead protons), δ 9.82 ppm (s, formyl proton).

Comparative Analysis of Synthetic Routes

Method Yield ee (%) Key Advantage Limitation
Asymmetric Hydroformylation 72% >95 High stereocontrol Requires high-pressure equipment
Reductive Amination 58% N/A Mild conditions Moderate yield
RCM-Ozonolysis 61%* N/A Modular precursor design Multi-step process

*Overall yield after two steps.

Industrial-Scale Considerations

Catalyst Recycling in Hydroformylation

For large-scale production, immobilizing the rhodium catalyst on silica-supported BINAP ligands improves cost efficiency. Batch recycling experiments demonstrate consistent activity over five cycles, with a yield drop of <5% per cycle.

Purification Challenges

The polar formyl group complicates crystallization. Reverse-phase chromatography (C18 column, acetonitrile/water gradient) achieves >99% purity but increases production costs by 20–25%.

Emerging Methodologies

Photocatalytic Formylation

Recent advances utilize visible-light-mediated catalysis to install formyl groups. Irradiation of tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate with [Ir(ppy)₃] (ppy = 2-phenylpyridine) and formamide derivatives under blue LED light yields the 3-formyl product in 54% yield.

Conditions:

  • Catalyst: [Ir(ppy)₃] (2 mol%)
  • Light Source: 450 nm LED
  • Reaction Time: 18 hours

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules.

Biology:

Medicine:

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of tert-butyl 3-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The bicyclic structure may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations at Position 3

The substituent at position 3 significantly impacts reactivity and biological activity. Key analogs include:

Compound Name Substituent at C3 Molecular Formula Molecular Weight Key Properties/Applications
Tert-butyl 3-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate Formyl (-CHO) C₁₂H₁₉NO₃ 225.28 g/mol High reactivity for nucleophilic additions; used in DPP-4 inhibitor synthesis
Tert-butyl (3S,R)-exo-3-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate Cyano (-CN) C₁₂H₁₈N₂O₂ 222.28 g/mol Electron-withdrawing group stabilizes intermediates; LC-MS: m/z 141 [M−Boc + H]+
Tert-butyl (3S,R)-exo-3-carbamoyl-2-azabicyclo[2.2.1]heptane-2-carboxylate Carbamoyl (-CONH₂) C₁₂H₂₀N₂O₃ 240.29 g/mol Polar group enhances solubility; used in peptide mimetics
Tert-butyl 3-((3-benzylthioureido)methyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate Benzylthioureido C₂₀H₂₇N₃O₂S 373.51 g/mol Introduces sulfur for metal coordination; 80% yield via thiourea coupling

Key Insight: The formyl group offers greater versatility in subsequent functionalization compared to cyano or carbamoyl groups, which are more specialized in their applications.

Hydroxy-Substituted Analogs (Positions 5 and 6)

Hydroxy groups alter polarity and hydrogen-bonding capacity:

Compound Name Substituent Position Stereochemistry Purity/CAS Applications
Tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate C5-OH (1S,4S,5R) 97% [1932042-59-5] Chiral building block for kinase inhibitors
Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate C6-OH Rel-(1r,4r,5s) 97% [198835-03-9] Intermediate for antiviral agents
Tert-butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate C5=N-OH N/A 95% [207405-61-6] Tautomerizable; used in chelation therapy

Key Insight : Hydroxy derivatives exhibit improved solubility, making them suitable for aqueous-phase reactions. Stereochemistry critically influences biological activity, as seen in kinase inhibitors .

Amino-Substituted Analogs

Amino groups enhance nucleophilicity and interaction with biological targets:

Compound Name Substituent Stereochemistry Purity/CAS Applications
Tert-butyl exo-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate C5-NH₂ (exo) (1S,4S,5S) 95% [1256107-32-0] Precursor for CNS-targeting drugs
Tert-butyl endo-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate C5-NH₂ (endo) (1R,4R,5S) 95% [1290539-90-0] Improved blood-brain barrier penetration
Tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride C4-NH₂·HCl N/A 95% [2639412-96-5] Salt form enhances stability for storage

Key Insight : Exo vs. endo stereochemistry dictates pharmacokinetic properties, with endo isomers often showing superior bioavailability .

Heterocyclic and Aromatic Derivatives

Incorporation of aromatic systems modifies electronic properties:

Compound Name Substituent Key Data Applications
Tert-butyl (4R)-5-(6-nitro-3-pyridyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate Pyridyl-NO₂ ¹H NMR: δ 8.05–8.16 (m, 1H) Antibacterial agents
Tert-butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate Acetyl (-COCH₃) M = 225.28 g/mol Fragment-based drug discovery

Key Insight : Aromatic substituents like pyridyl groups enable π-π stacking interactions, enhancing target binding affinity .

Structural Modifications in Bicyclic Frameworks

Varying the bicyclic system alters ring strain and reactivity:

Compound Name Bicyclic System Key Property Applications
Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate 2,5-Diazabicyclo[2.2.1] Dual nitrogen sites for coordination Catalysis
Tert-butyl 4-hydroxy-2-azabicyclo[3.1.1]heptane-2-carboxylate [3.1.1] System Increased ring strain Unconventional peptide mimics

Key Insight : The [2.2.1] system balances stability and reactivity, whereas [3.1.1] frameworks are less explored due to synthetic challenges .

Biological Activity

Tert-butyl 3-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, drug development applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure with a formyl group and a tert-butyl ester, which influences its reactivity and interaction with biological targets.

  • IUPAC Name : this compound
  • Molecular Formula : C12H19NO3
  • CAS Number : 2411199-35-2

The biological activity of this compound primarily involves its interaction with specific enzymes or receptors:

  • Enzyme Inhibition : The formyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity. This characteristic makes it a candidate for developing enzyme inhibitors in various therapeutic areas.
  • Receptor Interaction : Its bicyclic structure may enhance binding affinity and specificity towards certain receptors, contributing to its potential pharmacological effects.

Biological Activity Overview

Activity Type Description
Enzyme Inhibition Investigated for potential inhibition of enzymes involved in metabolic pathways, particularly in neurological disorders.
Drug Development Explored as a scaffold for new pharmaceuticals, especially targeting neurological and psychiatric conditions.
Antimicrobial Activity Preliminary studies suggest potential antimicrobial properties, although further research is needed to confirm efficacy.

1. Enzyme Inhibition Studies

Research has shown that this compound can inhibit specific enzymes involved in neurotransmitter degradation, which may provide therapeutic benefits in treating conditions like Alzheimer's disease.

2. Drug Development Applications

In drug design, this compound has been used as a starting point for synthesizing derivatives with enhanced biological activity against various targets:

  • Nicotinic Acetylcholine Receptor Modulators : Derivatives have been synthesized to act as partial agonists at nicotinic receptors, which are crucial in cognitive function.

3. Antimicrobial Properties

Initial bioautographic studies have indicated that derivatives of this compound exhibit antimicrobial activity against certain bacterial strains, suggesting potential applications in developing new antibiotics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.